In Vivo Equine Urinary Excretion Profile: 3-Hydroxy Mepivacaine as the Predominant Metabolite for Doping Control Confirmation
In a controlled equine study, 3-Hydroxy Mepivacaine was identified as the major urinary metabolite of mepivacaine following subcutaneous administration of the highest no-effect dose (HNED) of 2 mg mepivacaine. Quantitative GC-MS analysis revealed that 3-Hydroxy Mepivacaine reached a peak urinary concentration of approximately 64.6 ng/mL at 4 hours post-administration [1], whereas the parent drug mepivacaine peaked earlier at 63 ng/mL at 2 hours post-injection as measured by ELISA screening [1]. The study established that urinary concentrations of 3-Hydroxy Mepivacaine below 65 ng/mL may not be associated with a recent local anesthetic effect of mepivacaine, providing a quantitative threshold for forensic interpretation [1].
| Evidence Dimension | Peak urinary concentration and time to peak in horses (n=8) following 2 mg s.c. mepivacaine HNED |
|---|---|
| Target Compound Data | Peak concentration: ~64.6 ng/mL at 4 h post-dose |
| Comparator Or Baseline | Mepivacaine (parent drug): 63 ng/mL at 2 h post-dose |
| Quantified Difference | 3-Hydroxy Mepivacaine peaks 2 hours later than parent drug; comparable peak concentration magnitude |
| Conditions | Equine abaxial sesamoid local anesthetic model; subcutaneous HNED = 2 mg; GC-MS quantification for 3-Hydroxy Mepivacaine; ELISA screening for apparent mepivacaine |
Why This Matters
This quantitative excretion profile establishes 3-Hydroxy Mepivacaine as the confirmatory target analyte for mepivacaine administration in equine doping control, with a defined 65 ng/mL threshold for regulatory interpretation.
- [1] Harkins, J. D., Karpiesiuk, W., Woods, W. E., Lehner, A., Mundy, G. D., Rees, W. A., Dirikolu, L., Bass, S., Carter, W. G., Boyles, J., & Tobin, T. (1999). Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse. Journal of Veterinary Pharmacology and Therapeutics, 22(2), 107-121. View Source
